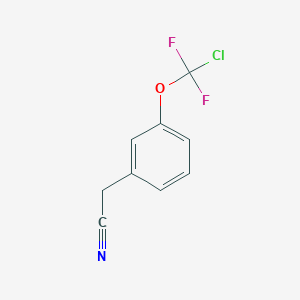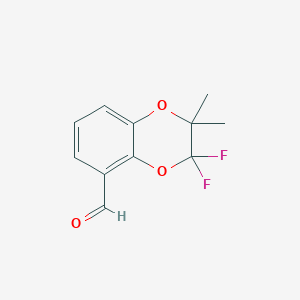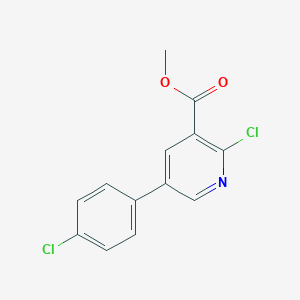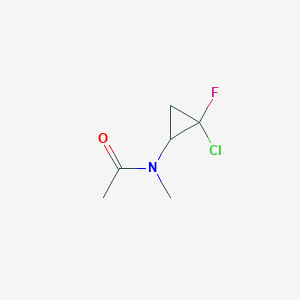
3-(Chlorodifluoromethoxy)-phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chlorodifluoromethoxy)-phenylacetonitrile (CFMPA) is a compound of interest to many scientists due to its unique properties and potential applications in a variety of fields. CFMPA is a halogenated hydroxy-nitrile, a type of organic compound that has been studied for its potential use in organic synthesis, pharmaceuticals, and other areas of research.
Applications De Recherche Scientifique
3-(Chlorodifluoromethoxy)-phenylacetonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides and esters. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile has been studied for its potential use as a catalyst in organic synthesis, as well as its potential to be used as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 3-(Chlorodifluoromethoxy)-phenylacetonitrile is not yet fully understood. However, it is believed that 3-(Chlorodifluoromethoxy)-phenylacetonitrile acts as a nucleophile, reacting with electrophilic functional groups to form covalent bonds. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile has been shown to be a strong acid, which may explain its ability to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Chlorodifluoromethoxy)-phenylacetonitrile are not yet fully understood. However, it has been suggested that 3-(Chlorodifluoromethoxy)-phenylacetonitrile may have potential applications in the treatment of certain diseases, such as cancer. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile has been studied for its potential use in drug delivery systems, as it has been shown to be able to penetrate cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Chlorodifluoromethoxy)-phenylacetonitrile in lab experiments is its low cost and easy availability. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, 3-(Chlorodifluoromethoxy)-phenylacetonitrile is a relatively reactive compound, which can make it difficult to use in certain experiments. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile is a highly toxic compound, and should be handled with caution in the laboratory.
Orientations Futures
Given the potential applications of 3-(Chlorodifluoromethoxy)-phenylacetonitrile, there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing 3-(Chlorodifluoromethoxy)-phenylacetonitrile. Additionally, further research into the biochemical and physiological effects of 3-(Chlorodifluoromethoxy)-phenylacetonitrile could lead to new applications in medicine and drug delivery systems. Additionally, further research into the mechanism of action of 3-(Chlorodifluoromethoxy)-phenylacetonitrile could lead to new insights into its potential uses in organic synthesis. Finally, further research into the advantages and limitations of using 3-(Chlorodifluoromethoxy)-phenylacetonitrile in lab experiments could lead to improved methods for utilizing this compound in the laboratory.
Méthodes De Synthèse
3-(Chlorodifluoromethoxy)-phenylacetonitrile can be synthesized via a two-step reaction sequence. The first step involves the reaction of phenylacetonitrile with trifluoromethanesulfonyl chloride to form the intermediate product trifluoromethanesulfonamide. The second step involves the reaction of the intermediate product with chlorodifluoromethane to form the desired product, 3-(Chlorodifluoromethoxy)-phenylacetonitrile.
Propriétés
IUPAC Name |
2-[3-[chloro(difluoro)methoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRRASVGDRIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethoxy)-phenylacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)

